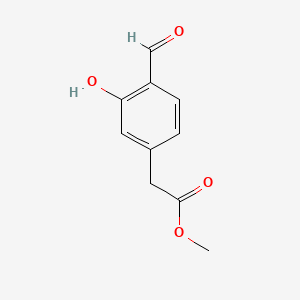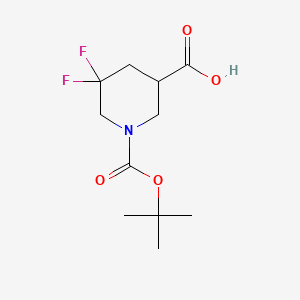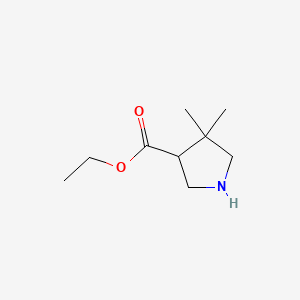
Ethyl 4,4-dimethylpyrrolidine-3-carboxylate
カタログ番号 B582565
CAS番号:
1245649-01-7
分子量: 171.24
InChIキー: HRUQRKOQOOUEJT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4,4-dimethylpyrrolidine-3-carboxylate is a chemical compound with the molecular formula C9H17NO2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 4,4-dimethylpyrrolidine-3-carboxylate consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and two methyl groups attached to the 4th carbon of the ring . The 3rd carbon of the ring is attached to a carboxylate group that is esterified with an ethyl group .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 4,4-dimethylpyrrolidine-3-carboxylate are not detailed in the searched resources, pyrrolidine derivatives are known to be versatile scaffolds in drug discovery . They can undergo various chemical reactions to obtain compounds for the treatment of human diseases .科学的研究の応用
Enantioselective Synthesis and Reactions
- Enantioselective Michael Reactions : A study on the Michael reaction of chiral secondary enaminoesters, including derivatives similar to Ethyl 4,4-dimethylpyrrolidine-3-carboxylate, with 2-substituted nitroethylenes demonstrates the synthesis of pyrrolidine-3-carboxylates with good to excellent diastereoselectivity. This process is significant for the enantioselective synthesis of complex organic compounds (Revial et al., 2000).
Catalysis and Annulation
- Phosphine-Catalyzed Annulation : The use of Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines catalyzed by organic phosphine, illustrates a method for synthesizing highly functionalized tetrahydropyridines. This highlights the compound's role in facilitating complex reaction pathways, leading to substances with significant regioselectivity and diastereoselectivities (Xue-Feng Zhu et al., 2003).
Functional Derivatives and Molecular Structure
- Functional Derivatives Synthesis : Research on the condensation of Ethyl 4-(Chloromethyl)-2,6-dimethylpyridine-3-carboxylate with phenols and anilines led to the creation of aryl pyridin-4-ylmethyl ethers and dihydropyrrolo[3,4-c]-pyridin-3-ones, showcasing the versatility of ethyl pyrrolidine carboxylates in synthesizing heterocyclic compounds with varied functional groups (Dikusar et al., 2018).
Photophysical Studies
- Photophysical Behavior : A novel 4-aza-indole derivative, related to Ethyl 4,4-dimethylpyrrolidine-3-carboxylate, demonstrated unique photophysical properties across different solvents, showing potential for applications in bio-sensing, labeling, and optoelectronic devices due to its reverse solvatochromism behavior (Ebru Bozkurt & Ş. D. Doğan, 2018).
Quantum Chemical Studies
- Quantum Chemical Analysis : The synthesis and detailed quantum chemical analysis of ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its dimer have been conducted, revealing insights into the molecular structure, spectroscopic properties, and the nature of intermolecular interactions. This study exemplifies the compound's role in understanding molecular interactions and designing new materials with specific electronic properties (Singh et al., 2013).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
ethyl 4,4-dimethylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-4-12-8(11)7-5-10-6-9(7,2)3/h7,10H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUQRKOQOOUEJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,4-dimethylpyrrolidine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
4-Bromo-2-ethoxybenzonitrile
1255870-63-3

![2-Methyl-4'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B582482.png)
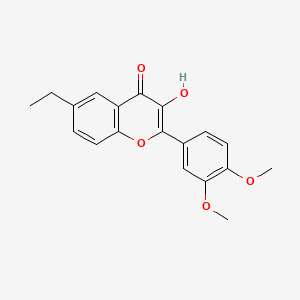
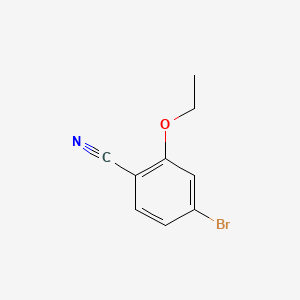
![1-Methyl-1-[4-(diphenylphosphino)benzyl]pyrrolidinium Bromide](/img/structure/B582485.png)
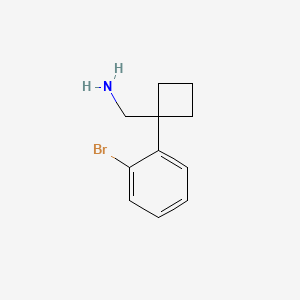
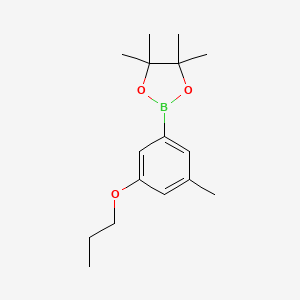
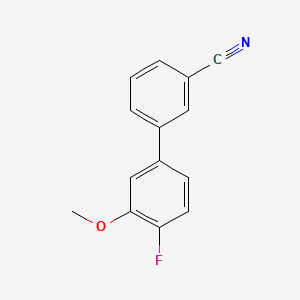
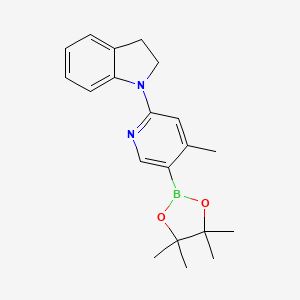
![4-Fluoro-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B582495.png)
![1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B582498.png)
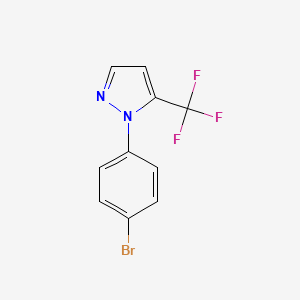
![1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B582503.png)
